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Compound of Interest

Compound Name: UCL-TRO-1938

Cat. No.: B15073916 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and protocols for utilizing UCL-TRO-1938 to promote neurite

outgrowth. UCL-TRO-1938 is a selective, allosteric activator of Phosphoinositide 3-kinase

alpha (PI3Kα), a key enzyme in signal transduction pathways that regulate cell growth,

proliferation, and survival.[1][2][3][4] Activation of the PI3K/AKT signaling pathway by UCL-
TRO-1938 has been demonstrated to induce neurite outgrowth in primary neurons, offering a

promising tool for neuroregeneration research.[1][2][3][4]

Quantitative Data Summary
The following tables summarize the effective concentrations of UCL-TRO-1938 for various

cellular responses related to the activation of the PI3Kα pathway and neurite outgrowth.

Table 1: In Vitro Efficacy of UCL-TRO-1938

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b15073916?utm_src=pdf-interest
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.researchgate.net/publication/371009755_A_small-molecule_PI3Ka_activator_for_cardioprotection_and_neuroregeneration
https://pmc.ncbi.nlm.nih.gov/articles/PMC7618302/
https://www.researchgate.net/publication/392667022_An_activator_of_PI3Ka_restores_cardioprotection_from_ischaemiareperfusion_injury_in_mice_with_coronary_atherosclerosis_or_insulin_resistance
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614683/
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.researchgate.net/publication/371009755_A_small-molecule_PI3Ka_activator_for_cardioprotection_and_neuroregeneration
https://pmc.ncbi.nlm.nih.gov/articles/PMC7618302/
https://www.researchgate.net/publication/392667022_An_activator_of_PI3Ka_restores_cardioprotection_from_ischaemiareperfusion_injury_in_mice_with_coronary_atherosclerosis_or_insulin_resistance
https://pmc.ncbi.nlm.nih.gov/articles/PMC7614683/
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Cell Type EC50 Notes

PI3Kα lipid kinase

activity
In vitro assay ~60 µM

Allosteric activation of

recombinant human

p110α/p85α.

AKT Phosphorylation

(pAKTS473)
Human A549 cells 2-4 µM

Measurement of

downstream signaling

activation.

PIP3 Production Cellular assay 5 µM
Direct measurement

of PI3Kα product.

Increased Metabolic

Activity

Mouse Embryonic

Fibroblasts (MEFs)
~0.5 µM

Measured after 24

hours of treatment.

Table 2: Dose-Dependent Effect of UCL-TRO-1938 on Neurite Outgrowth in Adult Rat Dorsal

Root Ganglion (DRG) Neurons

Concentration of UCL-
TRO-1938

Total Neurite Length per
Neuron (µm)

Observation

Vehicle Control (DMSO) ~1500 Baseline neurite outgrowth.

10-9 M ~1500 No significant effect.

10-8 M ~1750
Slight increase in neurite

length.

10-7 M ~2250
Significant increase in neurite

length.

10-6 M ~2750
Further increase in neurite

length.

10-5 M ~3000

Near maximal observed

neurite outgrowth,

approximately double the

vehicle control.
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Note: The data in Table 2 is an approximation based on the graphical representation in the

source publication. For precise values, refer to the original study.

Signaling Pathway
UCL-TRO-1938 allosterically activates PI3Kα, which then phosphorylates phosphatidylinositol

4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts

as a second messenger, recruiting and activating downstream effectors such as AKT. Activated

AKT, in turn, phosphorylates a range of substrates, including Glycogen Synthase Kinase 3β

(GSK-3β) and the mammalian Target of Rapamycin (mTOR), which are key regulators of

protein synthesis, cytoskeletal dynamics, and ultimately, neurite outgrowth.
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Caption: PI3K/AKT signaling pathway activated by UCL-TRO-1938 leading to neurite

outgrowth.

Experimental Protocols
The following is a detailed protocol for an in vitro neurite outgrowth assay using adult rat dorsal

root ganglion (DRG) neurons, based on the methodology used in the primary research.

Protocol 1: Adult Rat DRG Neuron Culture and Neurite
Outgrowth Assay
1. Materials

Adult Sprague-Dawley rats

Laminin
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Poly-D-lysine

Neurobasal medium

B27 supplement

GlutaMAX

Penicillin-Streptomycin

Nerve Growth Factor (NGF)

Collagenase Type IA

Trypsin

DMEM

Fetal Bovine Serum (FBS)

UCL-TRO-1938 (stock solution in DMSO)

4% Paraformaldehyde (PFA)

Triton X-100

Bovine Serum Albumin (BSA)

Primary antibody: anti-βIII-tubulin

Secondary antibody: Alexa Fluor conjugated

DAPI

Glass coverslips or imaging plates

2. Experimental Workflow
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Coat coverslips
(Poly-D-lysine & Laminin)

Plate dissociated neurons

Isolate DRG neurons
from adult rats

Enzymatic & Mechanical
Dissociation

Culture for 24h

Treat with UCL-TRO-1938
(various concentrations)

Incubate for 72h

Fix and Immunostain
(βIII-tubulin, DAPI)
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Quantify Neurite Length
(Image Analysis Software)
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Caption: Experimental workflow for assessing the effect of UCL-TRO-1938 on neurite

outgrowth.

3. Detailed Procedure

a. Preparation of Culture Substrate

Aseptically place glass coverslips or imaging plates in a culture dish.

Coat the surface with 100 µg/mL poly-D-lysine in sterile water for 2 hours at 37°C.

Wash three times with sterile water and allow to dry completely.

Coat with 10 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before use.

b. DRG Neuron Isolation and Culture

Euthanize an adult Sprague-Dawley rat according to institutional guidelines.

Dissect the dorsal root ganglia from the spinal column under sterile conditions.

Transfer the ganglia to ice-cold DMEM.

Digest the ganglia with 1 mg/mL Collagenase Type IA in DMEM for 90 minutes at 37°C.

Further digest with 0.25% Trypsin in DMEM for 15 minutes at 37°C.

Inactivate trypsin by adding an equal volume of DMEM containing 10% FBS.

Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell

suspension.

Centrifuge the cell suspension and resuspend the pellet in complete Neurobasal medium

(supplemented with B27, GlutaMAX, Penicillin-Streptomycin, and 50 ng/mL NGF).

Plate the dissociated neurons onto the prepared laminin-coated coverslips at a suitable

density.
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Incubate the cultures at 37°C in a 5% CO2 incubator for 24 hours to allow the neurons to

adhere and extend initial neurites.

c. Treatment with UCL-TRO-1938

Prepare serial dilutions of UCL-TRO-1938 in complete Neurobasal medium from a

concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent

across all conditions and does not exceed 0.1%.

After 24 hours of initial culture, carefully replace the medium with the medium containing the

different concentrations of UCL-TRO-1938 or vehicle control (DMSO).

Incubate the treated cultures for 72 hours at 37°C in a 5% CO2 incubator.

d. Immunocytochemistry and Imaging

After 72 hours of treatment, fix the neurons with 4% PFA in PBS for 20 minutes at room

temperature.

Wash three times with PBS.

Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

Block non-specific binding with 5% BSA in PBS for 1 hour.

Incubate with a primary antibody against βIII-tubulin (a neuron-specific marker) overnight at

4°C.

Wash three times with PBS.

Incubate with an appropriate Alexa Fluor-conjugated secondary antibody and DAPI (to stain

nuclei) for 1 hour at room temperature in the dark.

Wash three times with PBS.

Mount the coverslips onto glass slides with a suitable mounting medium.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquire images using a fluorescence microscope. Capture multiple random fields of view for

each condition.

e. Quantification of Neurite Outgrowth

Use an automated image analysis software (e.g., ImageJ with the NeuronJ plugin, or

MetaMorph) to trace and measure the total length of neurites for each neuron.

Identify neurons by their βIII-tubulin staining and DAPI-stained nucleus.

Calculate the average total neurite length per neuron for each treatment condition.

Perform statistical analysis to determine the significance of the observed differences

between treatment groups.

Conclusion
UCL-TRO-1938 is a valuable research tool for studying the mechanisms of neurite outgrowth

and has potential applications in the development of therapies for nerve regeneration. The

provided protocols and data offer a starting point for researchers to investigate the effects of

this novel PI3Kα activator in their specific models. It is recommended to perform a dose-

response curve to determine the optimal concentration for a particular cell type and

experimental setup. For cell-based assays lasting longer than 24 hours, it is advised not to

exceed a concentration of 10 µM.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. Covalent inhibitors of the PI3Kα RAS binding domain impair tumor growth driven by RAS
and HER2 - PMC [pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15073916?utm_src=pdf-body
https://www.benchchem.com/product/b15073916?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/371009755_A_small-molecule_PI3Ka_activator_for_cardioprotection_and_neuroregeneration
https://pmc.ncbi.nlm.nih.gov/articles/PMC7618302/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7618302/
https://www.researchgate.net/publication/392667022_An_activator_of_PI3Ka_restores_cardioprotection_from_ischaemiareperfusion_injury_in_mice_with_coronary_atherosclerosis_or_insulin_resistance
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. A small molecule PI3Kα activator for cardioprotection and neuroregeneration - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for UCL-TRO-1938 in
Neurite Outgrowth]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15073916#effective-concentration-of-ucl-tro-1938-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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